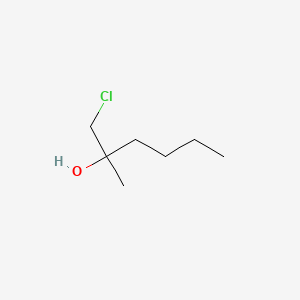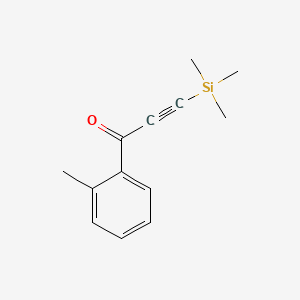
1-(2-Methylphenyl)-3-trimethylsilylprop-2-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylphenyl)-3-trimethylsilylprop-2-yn-1-one: is an organic compound with the molecular formula C13H16OSi . It is characterized by the presence of a tolyl group (a methyl-substituted phenyl group) and a trimethylsilylethynyl group attached to a ketone functional group. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylphenyl)-3-trimethylsilylprop-2-yn-1-one typically involves the reaction of o-tolylacetylene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The product is then purified by column chromatography or recrystallization .
Industrial Production Methods: This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylphenyl)-3-trimethylsilylprop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylsilylethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 1-(2-Methylphenyl)-3-trimethylsilylprop-2-yn-1-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials, including polymers and pharmaceuticals .
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. It is also used in the development of new catalysts and as an intermediate in the synthesis of agrochemicals .
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)-3-trimethylsilylprop-2-yn-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilylethynyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical transformations, ultimately resulting in the desired biological or chemical effect .
Comparison with Similar Compounds
o-Tolylacetylene: Similar structure but lacks the trimethylsilylethynyl group.
Trimethylsilylacetylene: Contains the trimethylsilylethynyl group but lacks the tolyl group.
Acetophenone: Contains a phenyl group attached to a ketone but lacks the trimethylsilylethynyl group.
Uniqueness: 1-(2-Methylphenyl)-3-trimethylsilylprop-2-yn-1-one is unique due to the presence of both the tolyl and trimethylsilylethynyl groups, which confer distinct reactivity and properties. This combination allows for versatile applications in synthesis and research .
Properties
CAS No. |
105364-94-1 |
|---|---|
Molecular Formula |
C13H16OSi |
Molecular Weight |
216.355 |
IUPAC Name |
1-(2-methylphenyl)-3-trimethylsilylprop-2-yn-1-one |
InChI |
InChI=1S/C13H16OSi/c1-11-7-5-6-8-12(11)13(14)9-10-15(2,3)4/h5-8H,1-4H3 |
InChI Key |
GCVKSRWRIVLLBY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)C#C[Si](C)(C)C |
Synonyms |
o-Tolyl(trimethylsilylethynyl) ketone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




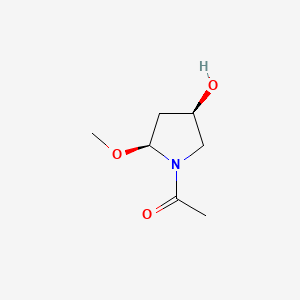

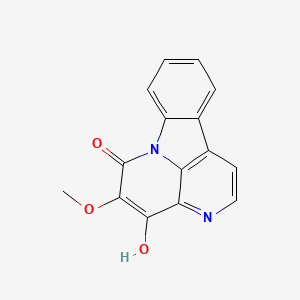

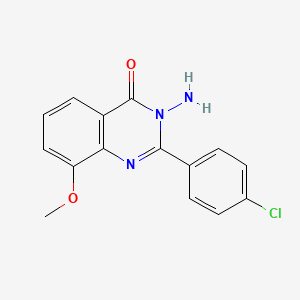


![Butoxy-[[(4-chlorophenyl)methylamino]-(2-hydroxyphenyl)methyl]phosphinic acid](/img/structure/B566511.png)
